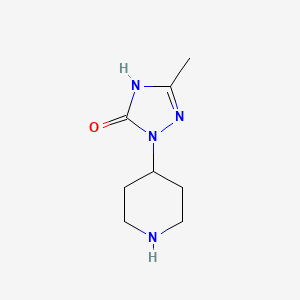

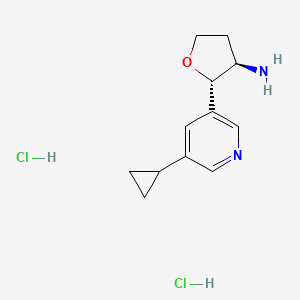

3-Methyl-1-(piperidin-4-yl)-1H-1,2,4-triazol-5-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

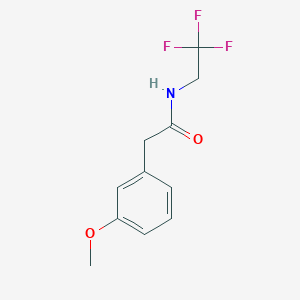

The compound "3-Methyl-1-(piperidin-4-yl)-1H-1,2,4-triazol-5-ol" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring containing three nitrogen atoms. This class of compounds is known for its diverse pharmacological activities, including antimicrobial, antihypertensive, and serotonin receptor antagonist properties. The presence of a piperidine ring, a common structural motif in medicinal chemistry, suggests potential bioactivity, as seen in various synthesized derivatives that have been evaluated for their biological activities .

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives often involves multi-step processes, including etherification, hydrazonation, cyclization, and reduction, as demonstrated in the synthesis of 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo-[2,1-c][1,2,4]triazole . The overall yields can vary, and the final products are typically characterized using spectroscopic methods such as NMR and mass spectrometry. The synthesis of these compounds is crucial for the development of new drugs with potential therapeutic applications .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is often elucidated using quantum chemical calculations and spectroscopic methods. Density Functional Theory (DFT) and Hartree–Fock calculations are common techniques used to determine the molecular structure, vibrational frequencies, and infrared intensities of these compounds . X-ray crystallography can also be employed to confirm the absolute configuration of chiral derivatives . These studies provide insights into the conformational stability and electronic properties of the molecules, which are important for understanding their biological activities .

Chemical Reactions Analysis

1,2,4-Triazole derivatives can undergo various chemical reactions, including Michael addition, which is used to synthesize novel compounds such as 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one . The reactivity of these compounds can be analyzed using local reactivity descriptors, which help identify chemically reactive sites within the molecule. These descriptors are valuable for predicting how these compounds might interact with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives, such as their vibrational spectra, molecular electrostatic potential, and hyperpolarizability, are investigated using computational methods like DFT. These properties are indicative of the molecule's stability and reactivity, which are essential for their potential use as chemotherapeutic agents . Additionally, the antimicrobial activity of these compounds is often evaluated through structure–activity relationship studies, which help in the design of more potent and selective agents .

Scientific Research Applications

Synthesis and Structural Analysis

- Synthesis and Structural Characterization : Research has been conducted on the synthesis and structural characterization of biologically active derivatives of 1,2,4 triazoles. These studies include detailed analysis of intermolecular interactions in the crystalline solid and their role in molecular packing, evaluated through computational procedures (Shukla, Mohan, Vishalakshi, & Chopra, 2017).

Biological Activity and Pharmacological Applications

- Antimicrobial Activity : Some derivatives of 1,2,4-triazoles containing piperidine or pyrrolidine ring have demonstrated strong antimicrobial activity. A structure–activity study highlights these compounds' potential in antimicrobial applications (Krolenko, Vlasov, & Zhuravel, 2016).

- Antagonist Activity in Neuroscience : Bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives with 5-HT2 and alpha 1 receptor antagonist activity have been synthesized, indicating potential applications in neuroscience (Watanabe, Usui, Kobayashi, Yoshiwara, Shibano, Tanaka, Morishima, Yasuoka, & Kanao, 1992).

- Anti-Cancer Properties : Detailed studies on the anti-cancer properties of certain 1,2,4-triazole derivatives have been conducted, with a focus on their mechanism of action, stability, and molecular docking, indicating their potential in cancer therapy (Karayel, 2021).

Synthesis of Novel Derivatives

- Synthesis of New Derivatives : Research on the synthesis of new 1,2,4-triazole derivatives with various pharmacological activities has been extensive, contributing to the development of novel compounds with potential therapeutic applications (Bourrain et al., 1999; Rameshbabu, Gulati, & Patel, 2019).

Molecular Stabilities and Conformational Analyses

- Molecular Stability and Conformational Analysis : Studies have been carried out on the tautomeric properties, conformations, and molecular stability of 1,2,4-triazole derivatives, providing insights into their chemical behaviors and potential pharmacological uses (Zhang, Wan, Ma, Qin, Ke, Pan, & Zhang, 2019).

Mechanism of Action

Target of Action

Piperidine derivatives, which this compound is a part of, are known to be present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have a wide range of targets depending on their specific structures .

Mode of Action

It’s known that the mechanism of some piperidine derivatives includes two iridium(iii)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst .

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of biochemical pathways due to their wide range of pharmacological activities .

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-methyl-2-piperidin-4-yl-4H-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c1-6-10-8(13)12(11-6)7-2-4-9-5-3-7/h7,9H,2-5H2,1H3,(H,10,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USQBXXFEWJNNLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1)C2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Propenenitrile, 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B3010138.png)

![2-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecan-4-yl]amino]methyl]furan-3-carboxylic acid](/img/structure/B3010141.png)

![ethyl 2-(2-(5-chlorothiophen-2-yl)acetamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3010142.png)

![Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B3010145.png)

![2-Ethyl-5-((3-fluorophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3010146.png)

![Tert-butyl 4,11-dioxa-1,8-diazaspiro[5.6]dodecane-1-carboxylate](/img/structure/B3010151.png)